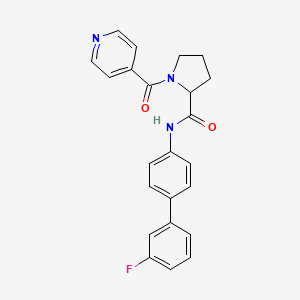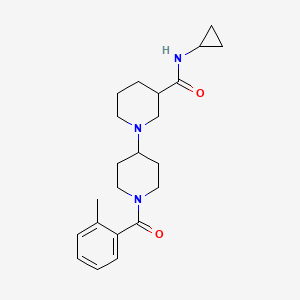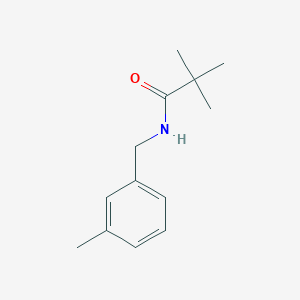
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, also known as FIP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FIP is a prodrug that is converted into its active form, FIP-glycine, in vivo. FIP-glycine is a potent inhibitor of the enzyme cyclophilin A, which has been implicated in a variety of cellular processes and disease states.
作用机制
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide-glycine, the active form of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, is a potent inhibitor of the enzyme cyclophilin A. Cyclophilin A is a peptidyl-prolyl cis-trans isomerase that is involved in several cellular processes, including protein folding, trafficking, and signaling. Cyclophilin A has also been implicated in the replication of several viruses, making it a potential target for antiviral therapies. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide-glycine binds to the active site of cyclophilin A and inhibits its enzymatic activity, leading to downstream effects on cellular processes and disease states.
Biochemical and physiological effects:
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide can inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been extensively studied, with a large body of literature supporting its potential therapeutic applications. However, there are also limitations to using N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide in lab experiments. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established. Additionally, N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has a narrow therapeutic window, meaning that it may have toxic effects at higher doses.
未来方向
There are several future directions for the study of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide. One potential direction is the development of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide as an antiviral therapy. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to inhibit the replication of several viruses, making it a potential candidate for the development of broad-spectrum antiviral therapies. Another potential direction is the development of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide as an anti-inflammatory therapy. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to have anti-inflammatory effects, making it a potential candidate for the development of therapies for inflammatory diseases such as rheumatoid arthritis. Finally, there is a need for further studies of the safety and efficacy of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide in humans, particularly in clinical trials.
合成方法
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide involves several steps. The starting material is 3-fluoro-4-biphenylamine, which is reacted with isonicotinoyl chloride to form N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylamine. This intermediate is then reacted with proline to form N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide, which is the final product.
科学研究应用
N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. N-(3'-fluoro-4-biphenylyl)-1-isonicotinoylprolinamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-19-4-1-3-18(15-19)16-6-8-20(9-7-16)26-22(28)21-5-2-14-27(21)23(29)17-10-12-25-13-11-17/h1,3-4,6-13,15,21H,2,5,14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDROTGQSFUQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![1-(methylthio)-4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6114151.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6114175.png)


![5-isopropyl-2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6114204.png)
![N-(2-fluorophenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6114208.png)

![3-{2-[3-(ethoxycarbonyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6114216.png)
![2-[1-({1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]pyridine](/img/structure/B6114219.png)